N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea
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Overview
Description
N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N’-phenylurea is a synthetic organic compound characterized by the presence of a dichlorobenzyl group, a thienyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N’-phenylurea typically involves the reaction of 2,4-dichlorobenzyl chloride with a thienyl derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then reacted with phenylisocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N’-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
- N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}cyclopentanamine
Uniqueness
N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-13-7-6-12(15(20)10-13)11-24-16-8-9-25-17(16)22-18(23)21-14-4-2-1-3-5-14/h1-10H,11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXMYPDQIHVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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